2-(4-Methylpiperazin-1-YL)acetamide
Overview
Description
“2-(4-Methylpiperazin-1-YL)acetamide” is a chemical compound with the molecular formula C7H15N3O . It is also known as “N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide” with the molecular formula C14H22N4O . The compound has a molecular weight of 262.35 g/mol .
Molecular Structure Analysis
The InChI string for “2-(4-Methylpiperazin-1-YL)acetamide” is InChI=1S/C14H22N4O/c1-16-7-9-18(10-8-16)11-14(19)17(2)13-5-3-12(15)4-6-13/h3-6H,7-11,15H2,1-2H3
. This provides a detailed description of the molecule’s structure.
Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Agent
A study explored the synthesis of a compound related to 2-(4-Methylpiperazin-1-YL)acetamide, which demonstrated significant antioxidant, analgesic, and anti-inflammatory activities. This compound could be a potential candidate for further research in these areas (Nayak et al., 2014).
Histamine H4 Receptor Ligand with Anti-inflammatory Properties
Research on a series of 2-aminopyrimidines, including compounds related to 2-(4-Methylpiperazin-1-YL)acetamide, showed that these compounds act as ligands for the histamine H4 receptor. One specific compound demonstrated potent in vitro activity and anti-inflammatory effects in animal models, suggesting its potential in pain management (Altenbach et al., 2008).
Antimicrobial and Antimycobacterial Properties
A series of compounds including 2-(4-Methylpiperazin-1-YL)acetamide analogs were synthesized and tested for their antimicrobial and antimycobacterial properties. These compounds showed excellent antibacterial and antifungal activities against various microorganisms, including S. aureus, E. coli, and M. tuberculosis, indicating their potential as antimicrobial agents (Kanagarajan & Gopalakrishnan, 2012).
Effects on Memory Ability
A study focused on synthesizing a compound structurally related to 2-(4-Methylpiperazin-1-YL)acetamide and investigating its effects on memory in mice. This research contributes to understanding the potential cognitive effects of such compounds (Li Ming-zhu, 2008).
Anti-inflammatory and Antinociceptive Activities
Another research discovered a compound structurally similar to 2-(4-Methylpiperazin-1-YL)acetamide, showing significant anti-inflammatory properties in the carrageenan-induced paw-edema model in rats. This suggests its potential as a therapeutic agent in inflammation-related conditions (Smits et al., 2008).
Positive Inotropic Evaluation
In a study evaluating the positive inotropic activities, compounds including 2-(4-Methylpiperazin-1-YL)acetamide analogs were synthesized and tested. Several compounds displayed favorable activities, suggesting their potential in the development of new inotropic agents (Xue‐Kun Liu et al., 2009).
Anticonvulsant and Antidepressant Effects
Research on 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives, which are structurally related to 2-(4-Methylpiperazin-1-YL)acetamide, demonstrated their potential as anticonvulsant and antidepressant agents, based on in vivo tests (Xing-Hua Zhen et al., 2015).
properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZZMRYGHFNKEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592034 | |
Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-YL)acetamide | |
CAS RN |
83808-21-3 | |
Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylpiperazin-1-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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